![molecular formula C14H20N2O4 B1467662 5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1135123-91-9](/img/structure/B1467662.png)
5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Overview
Description
The compound “5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structure. Physical And Chemical Properties Analysis
The boiling point of a similar compound, 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, is 453.2°C at 760 mmHg . The storage temperature is recommended to be between 2-8°C .Scientific Research Applications
Precursor to Conformationally Constrained β-Amino Acids
The compound is used as a precursor to conformationally constrained β-amino acids . These β-amino acids have the potential to form oligomers with definite secondary structures . This is particularly useful in the field of peptide-based drug discovery.
Synthesis of Rigid Dipeptide Mimetics
The compound is used in the efficient synthesis of rigid dipeptide mimetics. These mimetics are valuable in peptide-based drug discovery, particularly in the development of new therapeutic agents.
Photoswitch Process
The compound has been used in the photoswitch process . This process was induced on the compounds in a solution using light sources at different times . This application is particularly relevant in the field of photochemistry .
Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides . This process is crucial in organic synthesis .
Protection Group for Carboxylic Acids
The tert-butyl ester group, which is part of the compound, is widely used as a protecting group for carboxylic acids . This is due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .
Formation of tert-butyl Esters
The compound is used in the formation of tert-butyl esters . This process involves the condensation of carboxylic acids with tert-butanol .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-5-10-9(8-16)7-11(12(17)18)15(10)4/h7H,5-6,8H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZQDUGXFMAJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
CAS RN |
1135123-91-9 | |
Record name | 5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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